9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
The compound “9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one” is a derivative of 4H-pyrido[1,2-a]pyrimidin-4-one . The 4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives are highly bioactive and multipurpose heterocyclic motifs, having applications in drugs, natural products, agrochemical, material science, and organic synthesis .
Synthesis Analysis
The compound was synthesized by the reaction of 2-amino-3-hydroxylpridine with 2-acetylbutyrolactone . Various routes to synthesize 4H-pyrido[1,2-a]pyrimidin-4-one derivatives along with various derivatization methods such as via cross-coupling, C-H functionalization through arylation, alkenylation, sulfenylation, selenylation, phosphonation etc. have been summarized .Molecular Structure Analysis
The whole molecule in the crystal is non-planar, but the two conjugated rings are almost co-planar (with an average dihedral angle of only about 1.621 degrees). The hydroxyl group is in trans position to the pyrido[1,2-a]pyrimidin heterocyclic moiety .Chemical Reactions Analysis
The compound is part of the pyrimidine family, which is known for its diverse chemical reactions. Pyrimidines have been used in various chemical reactions, including condensation, ring transformations, and coordination chemistry .Physical And Chemical Properties Analysis
The compound has a molecular weight of 220.22 g/mol . The whole molecule in the crystal is non-planar, but the two conjugated rings are almost co-planar .Scientific Research Applications
Metal-Free C-3 Chalcogenation
- Scientific Field: Organic Chemistry .
- Application Summary: This research involves the synthesis of diversely orchestrated 3-ArS/ArSe derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one .
- Methods of Application: The reaction is metal-free and operationally simple, proceeding under mild conditions and can be executed in gram scale . It also highlights broad functional group tolerance .
- Results: The process has been devised to synthesize these derivatives in high yields (up to 95%) .
Ultrasonic-Assisted Synthesis of Pyrazolo [3,4-d]pyrimidin-4-ol
- Scientific Field: Medicinal Chemistry .
- Application Summary: This research involves the synthesis and characterization of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .
- Methods of Application: The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .
- Results: Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of compounds shows activity against renal cancer cell lines .
Discovery of Pyrazolo[3,4-d]pyrimidine Derivatives as CDK2 Inhibitors
- Scientific Field: Medicinal Chemistry .
- Application Summary: This research involves the discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors .
- Methods of Application: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds (4–13) as well as the thioglycoside derivatives (14, 15) were designed and synthesized .
- Results: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .
Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ol Tethered with 1,2,3-Triazoles
- Scientific Field: Medicinal Chemistry .
- Application Summary: This research involves the synthesis and characterization of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .
- Methods of Application: The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .
- Results: Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of compounds shows activity against renal cancer cell lines .
CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4
- Scientific Field: Organic Chemistry .
- Application Summary: This research involves the CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4 .
- Methods of Application: The synthesis of compounds was done under CuI-catalyzed conditions .
- Results: The results of this research are not specified in the source .
Future Directions
The compound is part of the pyrimidine family, which has been the focus of numerous research studies due to their wide range of biological activities. Future research could focus on exploring the diverse biological activities of this compound and its derivatives, as well as developing new synthetic methods .
properties
IUPAC Name |
9-(1-hydroxyethyl)-7-methyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10-7-12(11(2)19)15-16-13(8-14(20)18(15)9-10)17-3-5-21-6-4-17/h7-9,11,19H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXZNJXTMFRZSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)O)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(1-hydroxyethyl)-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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